molecular formula C8H10N2O B1355005 N,2-Dimethyl-3-pyridinecarboxamide CAS No. 77594-56-0

N,2-Dimethyl-3-pyridinecarboxamide

Cat. No. B1355005
CAS RN: 77594-56-0
M. Wt: 150.18 g/mol
InChI Key: GAWMRWVPJREDDV-UHFFFAOYSA-N
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Description

“N,2-Dimethyl-3-pyridinecarboxamide” is a chemical compound . It is also known as “N,2-dimethylnicotinamide” and "N,2-dimethylpyridine-3-carboxamide" .


Molecular Structure Analysis

The molecular structure of “N,2-Dimethyl-3-pyridinecarboxamide” is represented by the formula C₈H₁₀N₂O . For a more detailed analysis, you may want to refer to a chemistry database or resource .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,2-Dimethyl-3-pyridinecarboxamide” are not fully detailed in the available resources. For comprehensive information, you may want to refer to a chemistry database or resource .

Scientific Research Applications

Crystal Chemistry and Intermolecular Interactions

  • Crystal Chemistry: Studies on similar compounds like N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have shown insights into crystal chemistry, including intermolecular interactions, molecular orbital, and crystal packing calculations (Malone et al., 1997).

Conformational Analysis

  • NMR Study of Conformation: NMR spectroscopy has been used to study the conformation of compounds related to N,2-Dimethyl-3-pyridinecarboxamide, providing insights into their chemical structure and behavior in different solvents (Anand, Singha, & Sathyanarayana, 1997).

Pharmaceutical Applications

  • Anti-tuberculosis Activity: Imidazo[1,2-a]pyridine-3-carboxamides, a class including compounds structurally similar to N,2-Dimethyl-3-pyridinecarboxamide, have shown potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).

Chemical Synthesis and Drug Design

  • Synthesis of PET Tracers for Cancer: Compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide have been synthesized as potential PET tracers for imaging cancer tyrosine kinase, demonstrating the application of pyridinecarboxamides in medical imaging (Wang et al., 2005).

Molecular Interaction and DNA Binding

  • DNA Recognition and Binding: Pyridine-2-carboxamide derivatives have been designed to bind in the minor groove of DNA, showing potential applications in molecular recognition and as synthetic analogs of natural products for DNA interaction studies (Wade, Mrksich, & Dervan, 1992).

Chemical Extraction Processes

  • Extraction of Copper: N-alkyl- and N,N-dialkyl-3-pyridinecarboxamides have been utilized in the extraction of copper from acid chloride solutions, highlighting their role in chemical extraction processes (Borowiak-Resterna, 1994).

Safety And Hazards

“N,2-Dimethyl-3-pyridinecarboxamide” is classified as an irritant . For more detailed safety and hazard information, you may want to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N,2-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWMRWVPJREDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-Dimethyl-3-pyridinecarboxamide

Synthesis routes and methods I

Procedure details

To ethyl 2-methylnicotinate (24.2 g) was added a solution of 40% methylamine in methanol (150 ml), which was then heated in a sealed tube at 50° C. overnight. The reaction mixture was evaporated, to give the title compound as a pale yellow solid (20.781 g, yield; 95%).
Quantity
24.2 g
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reactant
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reactant
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150 mL
Type
solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

200 g. (1.21 mol) of ethyl 2-methylnicotinate (Compound XI) and 1 l. of 40% aqueous methylamine were heated at 40° C. for 4 hours. The reaction mixture was stripped at reduced pressure to obtain the crude product (197.8 g.) as a thick oil which was distilled at 121°-133° C./0.18 mm. Hg. to give the product (175.8 g.), m.p. 69°-72° C.
Quantity
1.21 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide (2.509 g) was added to a 29% aqueous solution of ammonia (100 ml) and dioxane (50 ml), which was then heated in a sealed tube at 170° C. overnight. After cooling as it was, the resulting insoluble matters were collected by filtration, to give the title compound as a dark green solid (1.694 g, yield; 73%).
Name
2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide
Quantity
2.509 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

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